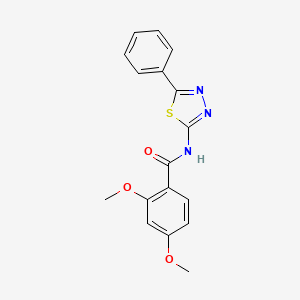

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Chemical Significance in Heterocyclic Chemistry

The compound’s significance arises from its dual heterocyclic framework:

- Thiadiazole Ring System : The 1,3,4-thiadiazole core contributes sulfur and nitrogen atoms, enabling π-π stacking interactions, hydrogen bonding, and redox activity. These properties enhance its suitability as a scaffold for designing enzyme inhibitors and receptor modulators.

- Benzamide Moiety : The dimethoxy-substituted benzamide group introduces electron-donating methoxy groups, which modulate electronic density and improve solubility. This moiety also provides a rigid planar structure for target binding.

Table 1: Key Structural Features and Their Chemical Implications

| Structural Component | Chemical Properties | Role in Reactivity/Bioactivity |

|---|---|---|

| 1,3,4-Thiadiazole ring | Sulfur-mediated conjugation, nitrogen lone pairs | Facilitates interactions with biomolecules |

| 2,4-Dimethoxybenzamide | Electron-rich aromatic system | Enhances solubility and binding affinity |

| Phenyl substituent | Hydrophobic bulk | Improves membrane permeability |

The compound’s synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by coupling reactions to introduce the benzamide group. Advanced characterization techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography confirm its structural integrity.

Historical Development of Thiadiazole-Benzamide Hybrid Compounds

The development of thiadiazole-benzamide hybrids traces back to mid-20th-century research on sulfonamide antibiotics. Key milestones include:

- 1950s–1970s : Discovery of acetazolamide, a thiadiazole sulfonamide carbonic anhydrase inhibitor, which inspired derivatives with improved pharmacokinetics.

- 1990s–2000s : Emergence of benzamide-thiadiazole hybrids for anticancer applications, leveraging the thiadiazole’s ability to chelate metal ions and disrupt enzyme function.

- 2010s–Present : Computational design of methoxy-substituted analogs to optimize target selectivity, exemplified by 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide.

Table 2: Evolution of Thiadiazole-Benzamide Hybrids

| Era | Key Advancements | Impact on Drug Discovery |

|---|---|---|

| 1950s | Acetazolamide as diuretic/antiglaucoma agent | Validated thiadiazole’s therapeutic potential |

| 2000s | Hybrids with benzamide for antimicrobial activity | Expanded applications beyond sulfonamides |

| 2020s | Methoxy-substituted derivatives for cancer targets | Improved selectivity and metabolic stability |

Synthetic methodologies have evolved from classical cyclization reactions to microwave-assisted and flow chemistry techniques, reducing reaction times and improving yields.

Role in Modern Medicinal Chemistry Research

Contemporary studies highlight the compound’s versatility in addressing unmet medical needs:

- Anticancer Applications :

- Antimicrobial Activity :

- Enzyme Inhibition :

Table 3: Recent Research Findings (2020–2025)

Molecular docking simulations reveal that the methoxy groups and thiadiazole nitrogen atoms form critical hydrogen bonds with active-site residues of target proteins, rationalizing its bioactivity.

Properties

IUPAC Name |

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGSJTIKXOTKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of this compound involves amide bond formation between 2,4-dimethoxybenzoic acid derivatives and 5-phenyl-1,3,4-thiadiazol-2-amine. A common method employs N-ethyl-N-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile as a solvent . This coupling reaction ensures efficient amide formation under mild conditions.

Key Reaction Features

| Reagents | Conditions | Product |

|---|---|---|

| EDC, HOBt | Acetonitrile, room temperature | Amide-linked benzamide-thiadiazole derivative |

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives. For example:

-

Thiosemicarbazide cyclization : Treatment of thiosemicarbazide with phosphorus oxychloride under reflux generates the thiadiazole ring .

-

Sulfur elimination : Iodine in dimethylformamide (DMF) facilitates sulfur elimination from intermediate compounds, closing the thiadiazole ring .

Reaction Mechanism

-

Cyclization :

-

Sulfur elimination :

Benzamide Ring Substitution

The benzamide core undergoes substitution at the 2- and 4-positions (methoxy groups), but the thiadiazole-linked nitrogen remains reactive. For example:

-

Aldehyde coupling : Refluxing with aldehydes in ethanol and acetic acid introduces methyleneamino groups at the thiadiazole position .

Example Reaction

Thiadiazole Ring Substitution

The 5-position of the thiadiazole ring is reactive, allowing for phenyl group attachment. This substitution is critical for the compound’s biological activity.

Key Substitution Patterns

| Substituent | Method | Reference |

|---|---|---|

| Phenyl group | Direct synthesis via cyclization | |

| Alkyl/methyleneamino groups | Aldehyde coupling |

Functional Group Transformations

Coupling Reactions

The compound’s structural complexity allows for coupling with other molecules, though detailed examples are not provided in the reviewed literature.

Research Findings and Trends

-

Synthetic Versatility : The compound’s synthesis involves modular steps (amide formation, cyclization, substitution), enabling diverse structural variations .

-

Biological Implications : Substitution patterns (e.g., phenyl groups) correlate with bioactivity, as observed in larvicidal and anticancer studies .

-

Mechanistic Insights : Thiadiazole ring formation via sulfur elimination and aldehyde coupling highlights the importance of reagent selection for reaction efficiency .

Scientific Research Applications

Mechanism of Action:

The primary mechanism of action for 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of chitin synthesis in various organisms. This disruption affects the integrity of the cell wall or exoskeleton, leading to organism mortality .

Target Organisms:

Research indicates that this compound is effective against several pests and pathogens. It has been shown to target agricultural pests such as Chilo suppressalis (the Asian corn borer) by inhibiting their chitin synthesis .

Applications in Agriculture

-

Insecticide Development:

- The compound has been investigated for its potential as an insecticide due to its ability to disrupt chitin synthesis.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant larvicidal activity against Chilo suppressalis, showcasing its potential as a biopesticide .

-

Fungicide Properties:

- Preliminary studies suggest that the compound may also exhibit antifungal properties, making it a candidate for fungicide development.

Medicinal Chemistry Applications

- Antitumor Activity:

-

Antimicrobial Properties:

- The compound has shown promise in antimicrobial applications, with studies indicating effectiveness against a range of bacterial strains.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

Methoxy vs. Halogen Substituents

- 2-Methoxy Analogs : Compound 4g (2-methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) exhibits reduced antiproliferative activity compared to the 2,4-dimethoxy derivative, highlighting the importance of multiple methoxy groups for enhanced electron donation and binding affinity .

- Chloro/Fluoro Derivatives : Chloro (e.g., 4b , 4c ) and fluoro (e.g., 4d , 4e ) substituents on the benzamide ring demonstrate moderate cytotoxicity (IC₅₀: 9–16 µM against HeLa cells) but lower selectivity compared to dimethoxy derivatives, likely due to steric and electronic differences .

Dimethoxy vs. Trimethoxy Derivatives

Variations in the Thiadiazole Substituents

Phenyl vs. Heteroaromatic Substituents

- 5-Phenyl vs. 5-Pyridinyl : Pyridinyl-substituted thiadiazoles (e.g., 4g ) exhibit lower activity than phenyl analogs, possibly due to reduced hydrophobic interactions in cellular targets .

- Chalcone Hybrids : Derivatives like 5a ((E)-N-(5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide) show enhanced cytotoxicity (IC₅₀: 6.92–12.72 µM) via dual mechanisms: thiadiazole-mediated DNA damage and chalcone-induced apoptosis .

Sulfonamide and Piperidine Modifications

Impact of Additional Functional Groups

- Neopentyl Substituents : The neopentyl group in 510740-56-4 (2,4-dimethoxy-N-(5-neopentyl-1,3,4-thiadiazol-2-yl)benzamide) improves metabolic stability but reduces solubility, limiting its bioavailability compared to the phenyl analog .

- Thiophene and Oxadiazole Hybrids : Compounds like 533871-89-5 (4-(dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide) show divergent activity profiles, emphasizing the role of heterocycle choice in target specificity .

Table 1: Anticancer Activity of Selected Compounds

Key Findings:

- Electron-Donating Groups : Dimethoxy and trimethoxy substituents enhance activity by improving binding to electron-deficient biological targets (e.g., DNA topoisomerases) .

- Hybrid Pharmacophores : Chalcone-thiadiazole hybrids (5a , 5f ) outperform single-ring derivatives, demonstrating synergistic effects .

- Steric Effects : Bulky substituents (e.g., neopentyl) reduce efficacy despite improved stability, underscoring the need for balanced hydrophobicity .

Biological Activity

2,4-Dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of a thiadiazole ring through the reaction of hydrazine derivatives with thiocarbonyl compounds. The resulting intermediate is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. Characterization techniques include UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, compounds with halogen substituents on the phenyl ring showed enhanced antibacterial effects against Gram-positive bacteria. In vitro studies demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 8d | A. niger | 32 | Antifungal |

| 8e | C. albicans | 42 | Antifungal |

| 5-phenyldiazole | P. aeruginosa | 24 | Antibacterial |

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by disrupting critical cellular processes. Molecular docking studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis .

Table 2: Anticancer Activity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | DHFR inhibition |

| HeLa (Cervical) | 12 | Induction of apoptosis |

| A549 (Lung) | 18 | Cell cycle arrest |

Case Studies

A notable study conducted by Chinnagiri et al. synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, compounds featuring the benzamide linkage exhibited potent antibacterial and antifungal properties . Another review highlighted the potential of thiadiazole derivatives as promising candidates for drug development due to their diverse mechanisms of action against various pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and what intermediates are critical?

- Methodology : The compound is typically synthesized via cyclization of benzoylisothiocyanate derivatives with thiosemicarbazide in dry acetonitrile. Key intermediates include N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, which undergoes further functionalization (e.g., with ethyl cyanoacetate or substituted acrylamides) under catalytic triethylamine . Alternative routes involve POCl3-mediated cyclization under reflux conditions, yielding thiadiazole cores .

- Characterization : Structural confirmation requires IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm), and mass spectrometry (e.g., molecular ion peaks matching theoretical masses) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- TLC : Monitor reaction progress using silica gel plates (e.g., ethyl acetate/hexane, 3:7) .

- Melting Point : Compare observed values (e.g., 252–254°C for analogues) with literature .

- Spectroscopy : Ensure absence of unreacted starting materials via ¹H NMR (e.g., no residual thiosemicarbazide peaks at δ 4.5 ppm) .

Advanced Research Questions

Q. What structural modifications enhance the anticancer activity of 1,3,4-thiadiazole benzamide derivatives, and how are structure-activity relationships (SAR) analyzed?

- Key Modifications :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro at para-position) improve cytotoxicity against PC3 prostate cancer cells (GI₅₀ = 1.2 µM vs. 2.8 µM for unsubstituted analogues) .

- Hybrid Scaffolds : Coupling with pyridyl or furan moieties increases apoptosis induction in SK-MEL-2 melanoma cells .

- Methodology :

- MTT Assay : Evaluate IC₅₀ values against panels (e.g., MCF-7, HeLa) using doxorubicin as a positive control .

- Molecular Docking : Predict binding affinities to targets like 15-lipoxygenase (LOX) or ERK pathways using Schrödinger Suite .

Q. How do substituents on the benzamide ring influence fungicidal activity, and what assays are used to assess efficacy?

- Substituent Impact :

- Methoxy Groups : 2,4-Dimethoxy substitution enhances antifungal activity (e.g., 85% inhibition against Aspergillus fumigatus vs. 60% for non-methoxy analogues) .

- Halogenation : Chlorine at the ortho position improves binding to sterol 14α-demethylase (CYP51), a fungal target .

- Assays :

- Microplate Dilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans .

- Crystallography : Resolve ligand-enzyme complexes (e.g., PDB ID 5FSA) to guide optimization .

Methodological Notes

- Contradictions in Synthesis : While emphasizes dry acetonitrile for cyclization, achieves similar yields using POCl3 under reflux, suggesting solvent and catalyst flexibility .

- Biological Assays : For reproducibility, adhere to CLSI guidelines in antifungal testing and use triplicate wells in MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.